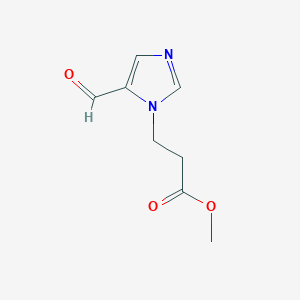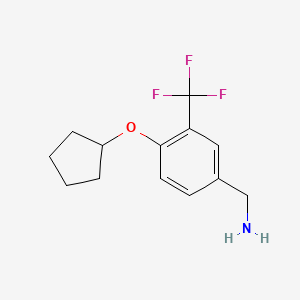
Adenylyl(3'-5')cytidylyl(3'-5')cytidine free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is a synthetic nucleotide analog. It is composed of adenosine and two cytidine molecules linked by phosphodiester bonds. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid typically involves the stepwise addition of nucleotide units. The process begins with the protection of functional groups to prevent unwanted reactions. The adenosine and cytidine units are then linked through phosphodiester bonds using coupling agents such as phosphoramidites or phosphotriesters. The final product is deprotected to yield the free acid form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is achieved through chromatography techniques such as HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.
Oxidation and Reduction: Modifying the nucleotide bases or the sugar moiety.
Substitution: Replacing functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual nucleotide units, while oxidation and reduction can lead to modified nucleotides.
Wissenschaftliche Forschungsanwendungen
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of enzyme mechanisms.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Wirkmechanismus
The mechanism of action of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases. The compound’s structure allows it to mimic natural nucleotides, thereby influencing biochemical pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenylyl(3’-5’)cytidine: A simpler analog with only one cytidine unit.
Cytidylyl(3’-5’)cytidine: Composed of two cytidine units linked by a phosphodiester bond.
Adenylyl(3’-5’)adenosine: Contains two adenosine units linked by a phosphodiester bond.
Uniqueness
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is unique due to its specific combination of adenosine and two cytidine units. This structure allows it to participate in a wider range of biochemical reactions and interactions compared to simpler analogs.
Eigenschaften
Molekularformel |
C28H37N11O18P2 |
|---|---|
Molekulargewicht |
877.6 g/mol |
IUPAC-Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33) |
InChI-Schlüssel |
VZJYWZRAHCUTCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12088242.png)


![(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B12088256.png)


![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)

